molecular formula C17H19N3O2 B11831765 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid

2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid

Cat. No.: B11831765
M. Wt: 297.35 g/mol
InChI Key: DZLYPNVGHMBQIB-UHFFFAOYSA-N
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Description

2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a bipyridine core, which is a common motif in coordination chemistry, and a cyclohexylamino group, which imparts specific steric and electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bipyridine core, followed by the introduction of the cyclohexylamino group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the bipyridine core.

    Reduction: This can affect the carboxylic acid group, potentially converting it to an alcohol.

    Substitution: The cyclohexylamino group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine derivatives with altered electronic properties, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The cyclohexylamino group can interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)ethanesulfonic acid: Another compound with a cyclohexylamino group, used as a buffer in biological research.

    2,2’-Bipyridine: A simpler bipyridine compound, widely used in coordination chemistry.

Uniqueness

2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid is unique due to the combination of its bipyridine core and cyclohexylamino group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

6-[2-(cyclohexylamino)pyridin-4-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H19N3O2/c21-17(22)13-6-7-15(19-11-13)12-8-9-18-16(10-12)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,18,20)(H,21,22)

InChI Key

DZLYPNVGHMBQIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC=C(C=C3)C(=O)O

Origin of Product

United States

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